N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE
Overview
Description
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chlorobenzyl group and a thiophenesulfonamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through cyclization reactions involving appropriate precursors. The chlorobenzyl group is then introduced via nucleophilic substitution reactions. Finally, the thiophenesulfonamide moiety is attached through sulfonation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorobenzyl and pyrazole moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and bases are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while reduction typically produces amines .
Scientific Research Applications
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the context of its use, such as antimicrobial or anticancer applications .
Comparison with Similar Compounds
Similar Compounds
N’-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides: Known for their anticancer properties.
1-(4-chlorobenzyl)piperazine: Used in various chemical and pharmaceutical applications.
Uniqueness
N~2~-[1-(4-CHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-2-THIOPHENESULFONAMIDE stands out due to its unique combination of a pyrazole ring and thiophenesulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiophene-2-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-11-16(19-24(21,22)15-4-3-9-23-15)12(2)20(18-11)10-13-5-7-14(17)8-6-13/h3-9,19H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCCRSUKFBMYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)Cl)C)NS(=O)(=O)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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